![molecular formula C26H23ClFNO3 B027423 (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one CAS No. 194423-53-5](/img/structure/B27423.png)

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

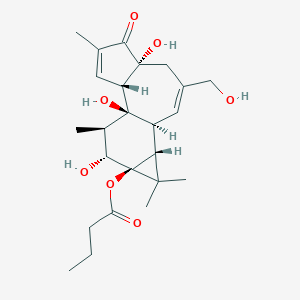

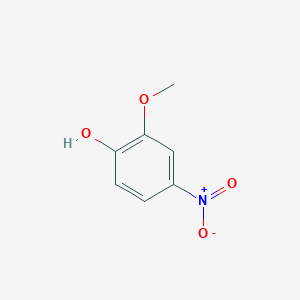

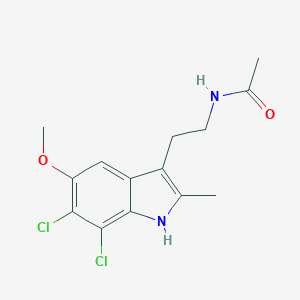

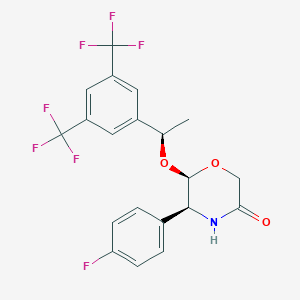

This compound belongs to a class of organic compounds known for their complex molecular structures. It includes multiple functional groups, such as chlorophenyl, fluorophenyl, and hydroxyphenyl, which contribute to its unique chemical and physical properties.

Synthesis Analysis

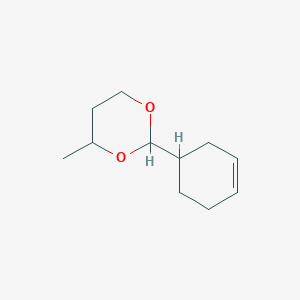

The synthesis of similar compounds involves multi-step chemical reactions. For instance, Satheeshkumar et al. (2017) described the synthesis of related chloro- and fluorophenyl compounds using cyclohexanedione and benzophenone derivatives in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3 conditions (Satheeshkumar et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography. Wu et al. (2015) used X-ray crystallography to investigate the absolute molecular configuration of a similar compound, revealing the presence of intermolecular hydrogen bonds (Wu et al., 2015).

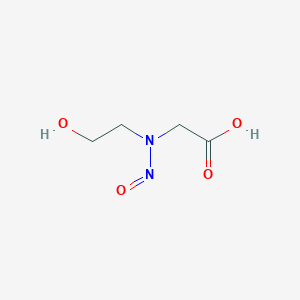

Chemical Reactions and Properties

These compounds can participate in various chemical reactions due to their active functional groups. Kumar et al. (2018) discussed the synthesis of compounds with chlorophenyl and fluorophenyl groups, highlighting the role of intermolecular hydrogen interactions in stabilizing their crystal structure (Kumar et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, like solubility and melting point, are influenced by their molecular structure. Najiya et al. (2014) analyzed the physical properties of a related compound using FT-IR and single-crystal X-ray diffraction studies (Najiya et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular geometry. Salian et al. (2018) investigated the chemical properties of chalcone derivatives, including their intermolecular interactions and reactivity (Salian et al., 2018).

Scientific Research Applications

1. Anticancer Research and Drug Specificity

Extensive research has been conducted on compounds synthesized to target tumor specificity while minimizing keratinocyte toxicity. In particular, studies on 3-styrylchromones and 3-styryl-2H-chromenes have shown promising results in inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines. Quantitative structure-activity relationship analysis revealed that the tumor specificities of these compounds were highly correlated with descriptors related to their molecular size and lipophilicity. This research contributes significantly to the development of new anticancer drugs with reduced keratinocyte toxicity (Sugita et al., 2017).

2. Synthesis of Pharmaceutical Intermediates

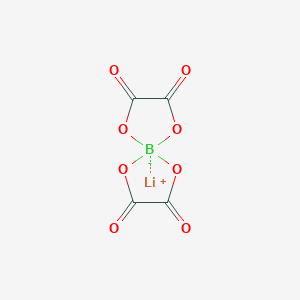

Efficient and practical synthesis methods are crucial for the production of pharmaceutical intermediates. Studies focusing on the synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, crucial for the production of non-steroidal anti-inflammatory and analgesic materials, have highlighted the importance of optimizing synthetic methods. Innovative approaches in synthesis, such as the use of diazotization, contribute to the manufacturing process, ensuring the production of high-quality pharmaceutical products (Qiu et al., 2009).

3. Exploration of Pharmacological Properties

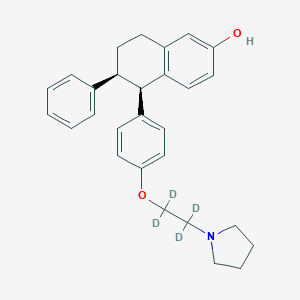

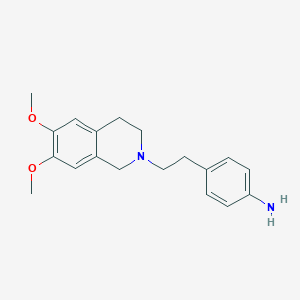

Naringenin, a polyphenolic constituent found in citrus fruits, is an example of a compound with a structure similar to (1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one. It has garnered attention due to its potent pharmacological activities and therapeutic potential. Investigations into compounds like naringenin have unveiled numerous biological targets, suggesting possible therapeutic applications in neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. The anti-inflammatory and antioxidant effects of such compounds open doors for further exploration and potential pharmaceutical development (Rani et al., 2016).

properties

IUPAC Name |

(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFNO3/c27-19-5-3-18(4-6-19)26(32)15-13-25(14-16-26)23(17-1-11-22(30)12-2-17)29(24(25)31)21-9-7-20(28)8-10-21/h1-12,23,30,32H,13-16H2/t23-,25?,26?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZUDTYEZMUJDW-GMUMFXLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)(C5=CC=C(C=C5)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433297 |

Source

|

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one | |

CAS RN |

194423-53-5 |

Source

|

| Record name | Sch 58053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)